molecular formula C23H17Cl2N3O7 B11567022 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11567022
M. Wt: 518.3 g/mol
InChI Key: SEGDIGAMDJUYEA-RPPGKUMJSA-N
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Description

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine to form the hydrazone intermediate.

    Aldol condensation: The hydrazone intermediate is then subjected to aldol condensation with 2-methoxybenzaldehyde to form the desired hydrazone product.

    Esterification: The final step involves the esterification of the hydrazone product with 4-nitrobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids.

Scientific Research Applications

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: It can be explored for its potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its desired biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar structural motif.

    4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate: Another compound with a similar hydrazone linkage and aromatic structure.

Uniqueness

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H17Cl2N3O7

Molecular Weight

518.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17Cl2N3O7/c1-33-21-10-14(12-26-27-22(29)13-34-19-9-5-16(24)11-18(19)25)2-8-20(21)35-23(30)15-3-6-17(7-4-15)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+

InChI Key

SEGDIGAMDJUYEA-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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